molecular formula C6H2BrCl2I B14026302 2-Bromo-3,4-dichloro-1-iodobenzene

2-Bromo-3,4-dichloro-1-iodobenzene

Cat. No.: B14026302
M. Wt: 351.79 g/mol
InChI Key: RPDMJOSIJDCXFJ-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichloro-1-iodobenzene is an organic compound with the molecular formula C6H2BrCl2I. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dichloro-1-iodobenzene typically involves the halogenation of a suitable benzene derivativeThe reaction conditions often require the use of catalysts and specific solvents to ensure the selective introduction of each halogen atom .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-dichloro-1-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride are common.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can lead to the formation of quinones or other oxidized products .

Scientific Research Applications

2-Bromo-3,4-dichloro-1-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-3,4-dichloro-1-iodobenzene exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect pathways involved in chemical reactions and biological processes .

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-1-iodobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene
  • 2-Bromoiodobenzene

Comparison: Compared to similar compounds, 2-Bromo-3,4-dichloro-1-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes. For example, the presence of both chlorine and bromine atoms in adjacent positions can lead to unique substitution patterns and reactivity compared to compounds with different halogen arrangements .

Properties

Molecular Formula

C6H2BrCl2I

Molecular Weight

351.79 g/mol

IUPAC Name

3-bromo-1,2-dichloro-4-iodobenzene

InChI

InChI=1S/C6H2BrCl2I/c7-5-4(10)2-1-3(8)6(5)9/h1-2H

InChI Key

RPDMJOSIJDCXFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Br)I

Origin of Product

United States

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